molecular formula C9H9NO4 B14845492 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid CAS No. 1260666-20-3

3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid

Cat. No.: B14845492
CAS No.: 1260666-20-3
M. Wt: 195.17 g/mol
InChI Key: RXKSWUMCSHPBHE-UHFFFAOYSA-N
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Description

3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid is a chemical compound characterized by its unique structure, which includes a dioxolo ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid typically involves the formation of the dioxolo ring followed by its fusion to the pyridine ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Utilizing reagents that promote the formation of the dioxolo ring.

    Condensation Reactions: Combining precursor molecules under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[1,3]Dioxolo[4,5-B]pyridin-6-ylboronic acid: Shares a similar core structure but differs in functional groups.

    3-[1,3]Dioxolo[4,5-B]pyridin-6-ylmethanol: Another related compound with a different functional group.

Uniqueness

3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1260666-20-3

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3-([1,3]dioxolo[4,5-b]pyridin-6-yl)propanoic acid

InChI

InChI=1S/C9H9NO4/c11-8(12)2-1-6-3-7-9(10-4-6)14-5-13-7/h3-4H,1-2,5H2,(H,11,12)

InChI Key

RXKSWUMCSHPBHE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)CCC(=O)O

Origin of Product

United States

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